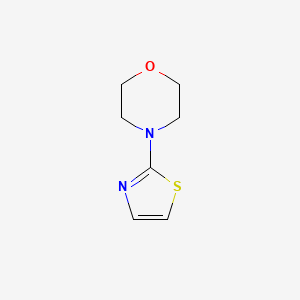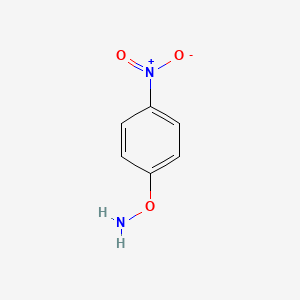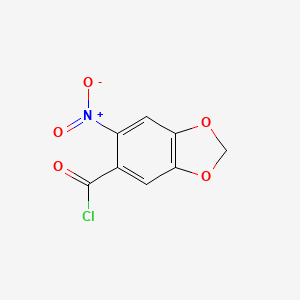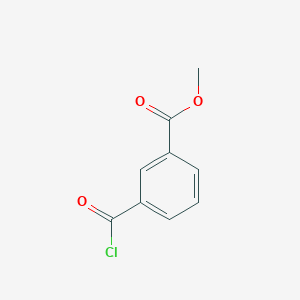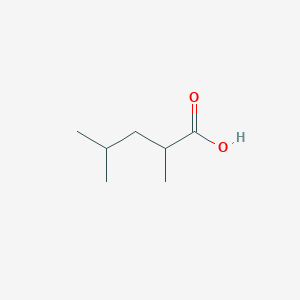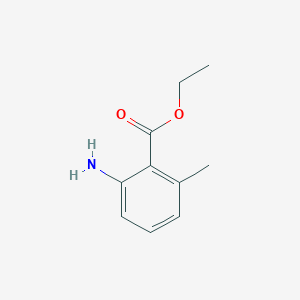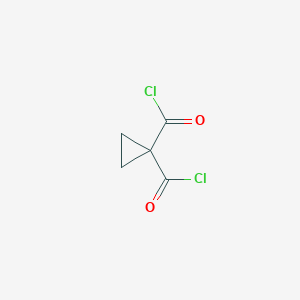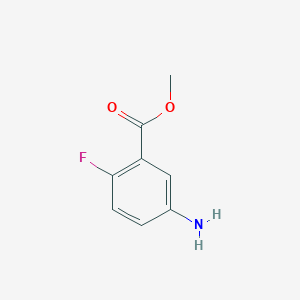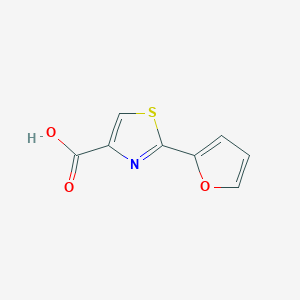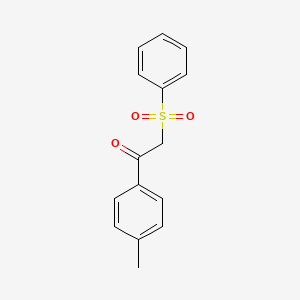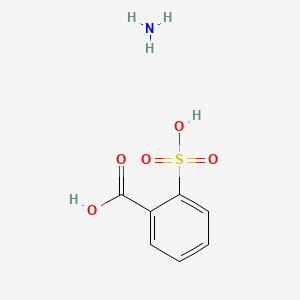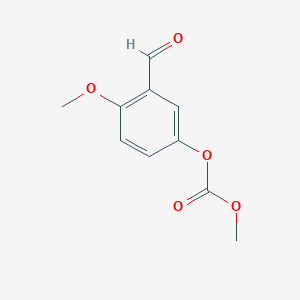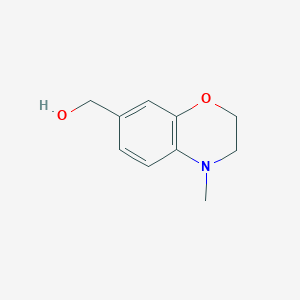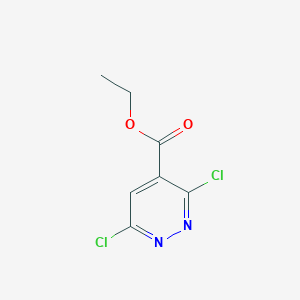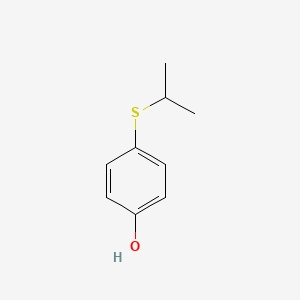
4-(Propan-2-ylsulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular formula of 4-(Propan-2-ylsulfanyl)phenol is C9H12OS. The structure of phenols consists of two parts: the aromatic ring or the aryl group, and the functional group (OH) or the hydroxyl group .Chemical Reactions Analysis
Phenols, including 4-(Propan-2-ylsulfanyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . They can undergo oxidation to form quinones and can also undergo etherification reactions .Physical And Chemical Properties Analysis
Phenols are colorless liquids or low melting solids . They have quite high boiling points . Phenol is slightly soluble in water because of hydrogen bonding . 4-(Propan-2-ylsulfanyl)phenol is soluble in organic solvents, such as ethanol, methanol, and chloroform, but insoluble in water.科学的研究の応用
Phenolic Acids and Their Biological Effects
- Chlorogenic Acid (CGA) , a phenolic acid, exhibits a range of biological activities including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, and anti-obesity effects. CGA's ability to modulate lipid metabolism and glucose levels suggests its potential in treating disorders like hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).
Bound Phenolics in Foods
- The release and detection of bound phenolic compounds from food matrices through various processes, such as fermentation and enzymatic hydrolysis, are essential for enhancing the bioavailability and health benefits of phenolics in the diet (Acosta-Estrada et al., 2014).
Bioactive Phenolic Compounds
- p-Coumaric Acid and its Conjugates demonstrate significant antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, antiplatelet aggregation, anxiolytic, antipyretic, analgesic, anti-arthritis activities, and effects against diabetes, obesity, hyperlipidemia, and gout. These findings underscore the importance of phenolic compounds in pharmaceutical and nutraceutical applications (Pei et al., 2016).
Bioinspired Phenolic Chemistries in Materials Science
- Advances in the spatiotemporal control of bioinspired phenolic chemistries highlight the potential of these compounds in engineering advanced materials for applications in energy, catalysis, and biomedicine. This research illustrates the versatility and utility of phenolic chemistries in developing materials with precise structures and properties (Jia et al., 2021).
Environmental and Health Implications of Phenolic Compounds
- Environmental Concentrations and Toxicology of Phenolic Compounds : Studies on 2,4,6-Tribromophenol, a brominated phenol, provide insights into the environmental occurrence, toxicokinetics, and toxicodynamics of phenolic compounds. Understanding these aspects is crucial for assessing the environmental and health impacts of phenolic compounds and their derivatives (Koch & Sures, 2018).
Safety And Hazards
将来の方向性
Phenol is an important intermediate for manufacturing chemical products in industry . In recent decades, phenol synthesis by one-pot oxidation of benzene has aroused tremendous interest due to the enormous energy consumption of the three-step cumene method in the industry . Photocatalysis is promising for the selective conversion of benzene to phenol because it can proceed under mild reaction conditions .
特性
IUPAC Name |
4-propan-2-ylsulfanylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12OS/c1-7(2)11-9-5-3-8(10)4-6-9/h3-7,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDGHEZGPNPQAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516689 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Propan-2-ylsulfanyl)phenol | |
CAS RN |
70551-46-1 |
Source


|
| Record name | 4-[(Propan-2-yl)sulfanyl]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

